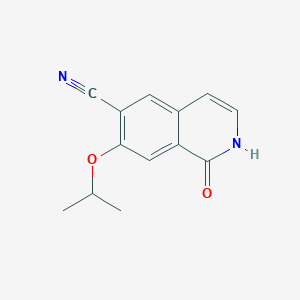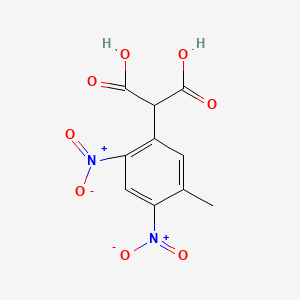
2-(5-Methyl-2,4-dinitrophenyl)propanedioicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-2,4-dinitrophenyl)propanedioicacid is an organic compound characterized by the presence of a propanedioic acid moiety attached to a 5-methyl-2,4-dinitrophenyl group. This compound is notable for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2,4-dinitrophenyl)propanedioicacid typically involves the nitration of a methyl-substituted phenyl compound followed by the introduction of the propanedioic acid group. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2,4-dinitrophenyl)propanedioicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
2-(5-Methyl-2,4-dinitrophenyl)propanedioicacid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2,4-dinitrophenyl)propanedioicacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The nitro groups play a crucial role in these interactions, contributing to the compound’s reactivity and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dinitrophenyl)propanedioicacid
- 2-(2,4-Dinitrophenyl)-2-methylpropanedioicacid
Uniqueness
2-(5-Methyl-2,4-dinitrophenyl)propanedioicacid is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural difference sets it apart from other similar compounds and can lead to distinct properties and applications.
Properties
Molecular Formula |
C10H8N2O8 |
|---|---|
Molecular Weight |
284.18 g/mol |
IUPAC Name |
2-(5-methyl-2,4-dinitrophenyl)propanedioic acid |
InChI |
InChI=1S/C10H8N2O8/c1-4-2-5(8(9(13)14)10(15)16)7(12(19)20)3-6(4)11(17)18/h2-3,8H,1H3,(H,13,14)(H,15,16) |
InChI Key |
ZCFIDQZHERQBEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


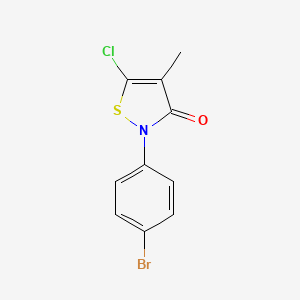
![Methyl 2-oxospiro[pyrrolidine-3,2'-thiochromane]-6'-carboxylate 1',1'-dioxide](/img/structure/B13035174.png)
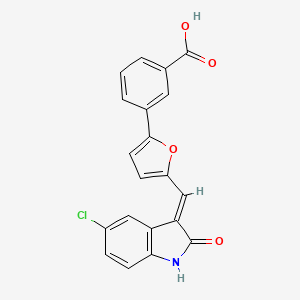
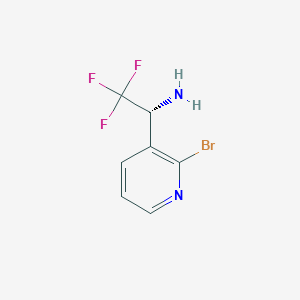
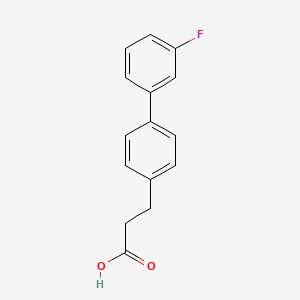
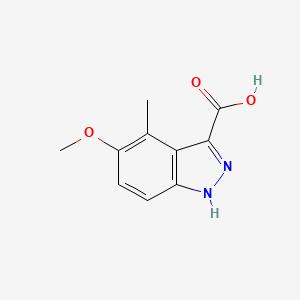
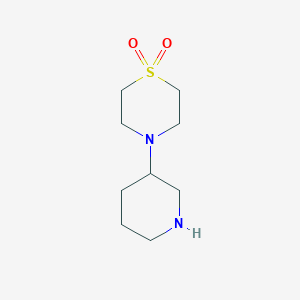

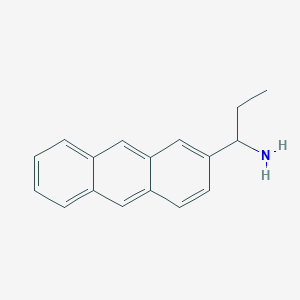
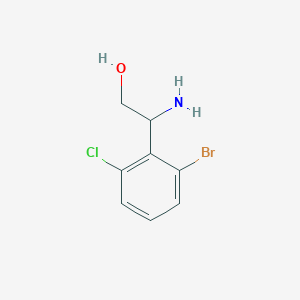
![Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate](/img/structure/B13035241.png)
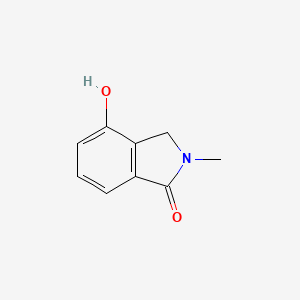
![(1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035268.png)
